![molecular formula C24H24Cl2N6O2 B14080743 7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a purine core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, including the formation of the purine core, chlorination, and subsequent functionalization with benzyl and piperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its purine core is particularly interesting due to its similarity to nucleotides, the building blocks of DNA and RNA.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The specific pathways involved would depend on the biological context and the targets’ nature.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with various substitutions on the purine ring. Examples might include:
- 7-(2-chlorobenzyl)-8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
- 7-(2-chlorobenzyl)-8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
Uniqueness
The uniqueness of 7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one lies in its specific substitution pattern, which can confer distinct biological and chemical properties
Properties
Molecular Formula |
C24H24Cl2N6O2 |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H24Cl2N6O2/c1-29-22-21(23(33)28-24(29)34)32(14-16-5-2-3-8-19(16)26)20(27-22)15-30-9-11-31(12-10-30)18-7-4-6-17(25)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,28,33,34) |
InChI Key |
OHIPSVWYNXARTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


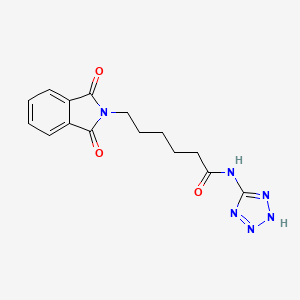

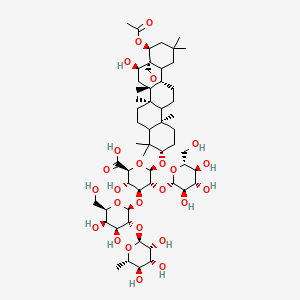
![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
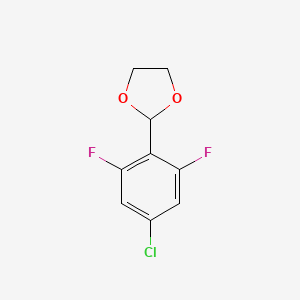
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)
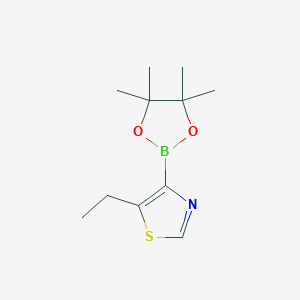
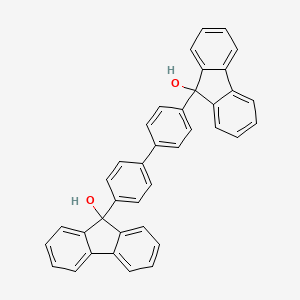
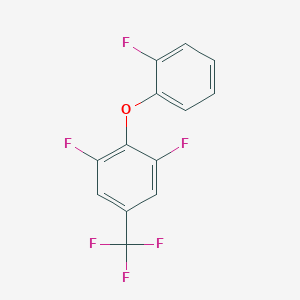
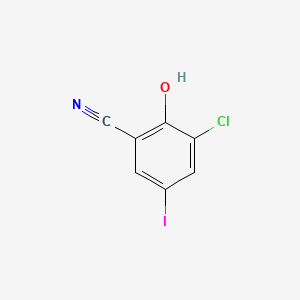
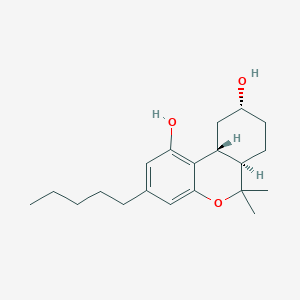
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
